![molecular formula C15H18N2O3 B12915012 1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-13-5](/img/structure/B12915012.png)
1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique bipyrrolidine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane. The reaction is catalyzed by Yb(OTf)3 in acetonitrile, forming the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol is purified by recrystallization from optimized solvents, which is beneficial for large-scale production . The overall yield of this route is approximately 45% .
化学反応の分析
Types of Reactions: 1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
作用機序
The mechanism of action of 1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can activate or inhibit certain pathways, leading to its observed effects. For example, it may interact with receptors or enzymes, modulating their activity and resulting in therapeutic outcomes .
類似化合物との比較
1-(2-Methoxyphenyl)piperazine: Shares a similar structure and is used in the synthesis of various pharmaceuticals.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds have similar biological activities and are studied for their therapeutic potential.
Uniqueness: 1’-(2-Methoxyphenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is unique due to its bipyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
89143-13-5 |
|---|---|
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H18N2O3/c1-20-13-7-3-2-6-11(13)17-14(18)10-12(15(17)19)16-8-4-5-9-16/h2-3,6-7,12H,4-5,8-10H2,1H3 |
InChIキー |
UMGDZOWBCVCWKK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)
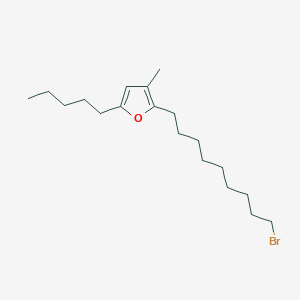
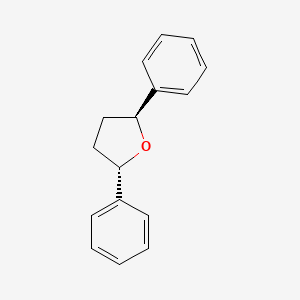
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
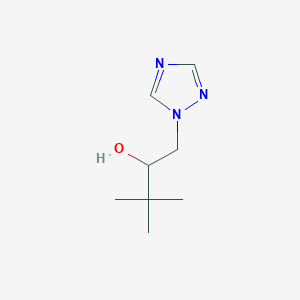
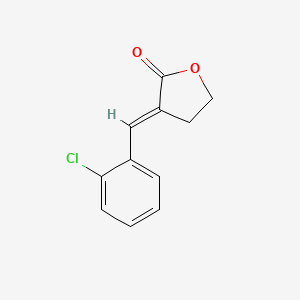
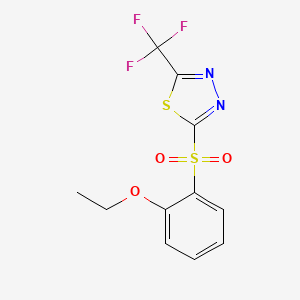
![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
![Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-](/img/structure/B12914982.png)
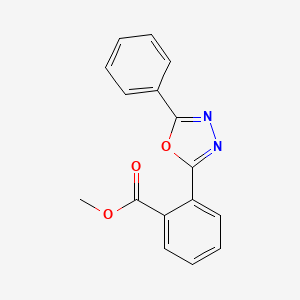
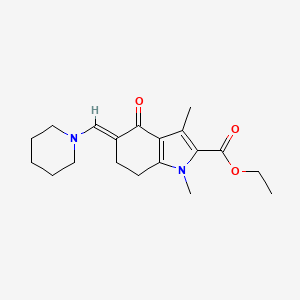
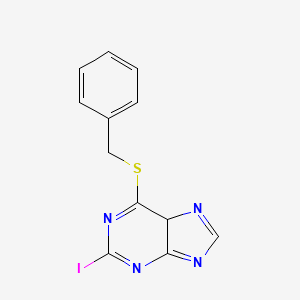
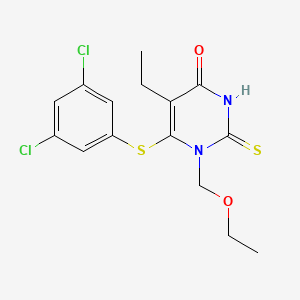
![3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915007.png)
